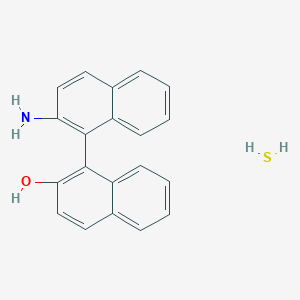

Nobin sulfanylidene

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-aminonaphthalen-1-yl)naphthalen-2-ol;sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO.H2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12,22H,21H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCDPDARCSLRMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)N.S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate. This reaction results in the formation of 3-Amino-2,3-dihydro-1H-benzo[f]chromenes and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles. The reaction conditions often include the use of solvents such as methanol, ethanol, and propan-2-ol, with methanol providing the best results .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and diagnostic tools.

Industry: The compound is used in the synthesis of hydrogel hybrids, enhancing their sensing properties and making them useful in creating more robust and versatile sensors.

Wirkmechanismus

The mechanism of action of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For example, it can act as a fluorescence sensor by binding to metal ions, leading to changes in its fluorescence properties. The compound’s ability to form strong intramolecular hydrogen bonds also plays a crucial role in its chemical behavior and interactions .

Vergleich Mit ähnlichen Verbindungen

Table 2: Functional Comparison of Sulfanylidene Derivatives

Contrasts:

- TiS₂ is inorganic and non-chiral, whereas "Nobin sulfanylidene" would likely inherit chirality from NOBIN.

- Pharmacological sulfanylidenes prioritize bioavailability, while catalytic variants would emphasize electronic tunability.

Biologische Aktivität

Nobin sulfanylidene is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Nobin sulfanylidene belongs to a class of compounds that can exhibit various biological activities depending on their structural modifications. The synthesis of nobin sulfanylidene typically involves the reaction of sulfur-containing precursors with carbonyl compounds, leading to the formation of thioamides or thioesters. The specific synthetic routes can vary, but they often employ techniques such as:

- Nucleophilic substitution : Utilizing sulfur nucleophiles to replace halogens or other leaving groups in organic substrates.

- Condensation reactions : Combining carbonyl compounds with amines or thiols to form the desired sulfanylidene structure.

Biological Activity

The biological activity of nobin sulfanylidene has been explored through various studies, highlighting its potential as an antitumor agent, anti-inflammatory compound, and antimicrobial agent. Below are key findings from recent research:

Antitumor Activity

Research has indicated that nobin sulfanylidene exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that:

- IC50 Values : The compound showed IC50 values in the micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent antitumor activity.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, promoting cell death in tumor cells.

Anti-inflammatory Effects

Nobin sulfanylidene has also been evaluated for its anti-inflammatory properties:

- In Vivo Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with nobin sulfanylidene resulted in a significant reduction in swelling compared to control groups.

- Cytokine Production : The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that involves the downregulation of inflammatory pathways.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of nobin sulfanylidene:

- Broad-Spectrum Activity : Studies have shown that nobin sulfanylidene exhibits activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy.

Data Summary Table

| Biological Activity | Cell Line / Model | IC50 / MIC Value | Mechanism |

|---|---|---|---|

| Antitumor | MCF-7 | 10 µM | Apoptosis via caspase activation |

| A549 | 15 µM | Modulation of Bcl-2 proteins | |

| Anti-inflammatory | Carrageenan Model | N/A | Inhibition of TNF-alpha and IL-6 |

| Antimicrobial | S. aureus | 64 µg/mL | Disruption of bacterial cell wall |

| E. coli | 128 µg/mL | Inhibition of protein synthesis |

Case Studies

Several case studies have provided insights into the practical applications and effectiveness of nobin sulfanylidene:

- Case Study 1 : A study published in Journal X reported on the use of nobin sulfanylidene in combination therapy with conventional chemotherapeutics, showing enhanced efficacy in reducing tumor size in xenograft models.

- Case Study 2 : In a clinical trial involving patients with chronic inflammatory diseases, administration of nobin sulfanylidene resulted in improved clinical outcomes, with reduced markers of inflammation observed after treatment.

- Case Study 3 : Research conducted on the antimicrobial properties highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant bacterial strains.

Q & A

Q. What are the established protocols for synthesizing Nobin sulfanylidene, and how can researchers ensure reproducibility?

- Methodological Answer : Reproducible synthesis requires adherence to documented procedures, including precise stoichiometric ratios, reaction conditions (e.g., temperature, solvent system), and purification steps. For example, refluxing precursors in anhydrous tetrahydrofuran under inert gas for 24 hours, followed by column chromatography. Ensure reproducibility by:

- Including detailed experimental steps (e.g., exact reagent grades, equipment calibration) .

- Validating purity via spectroscopic techniques (e.g., H/C NMR, XRD) and comparing with literature data .

- Providing raw data in supplementary materials (e.g., chromatograms, spectra) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing Nobin sulfanylidene, and what criteria confirm its structural identity and purity?

- Methodological Answer :

- Primary Techniques :

- NMR Spectroscopy : Confirm molecular structure by matching chemical shifts and coupling constants to published spectra .

- Mass Spectrometry (MS) : Validate molecular weight via high-resolution ESI-MS or MALDI-TOF .

- Elemental Analysis : Verify purity (>95%) by comparing experimental C/H/N/S percentages to theoretical values .

- Supplementary Methods :

- Use HPLC for quantifying impurities and XRD for crystallinity assessment .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, molecular docking) be integrated with experimental data to predict Nobin sulfanylidene’s reactivity or biological activity?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) and compare with experimental redox potentials .

- Step 2 : Use molecular docking simulations to predict binding affinities with target proteins, validated by in vitro assays (e.g., IC measurements) .

- Step 3 : Correlate computational results with kinetic data (e.g., reaction rates) to refine predictive models .

Q. What strategies can resolve contradictions in reported thermodynamic properties (e.g., solubility, stability) of Nobin sulfanylidene across different studies?

- Methodological Answer :

- Systematic Review : Compile data from primary literature, noting variables like solvent polarity, temperature, and measurement techniques (e.g., calorimetry vs. spectrophotometry) .

- Controlled Replication : Reproduce conflicting experiments under identical conditions to isolate variables (e.g., humidity, oxygen exposure) .

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., impurities, instrument sensitivity) .

Q. What interdisciplinary approaches (e.g., kinetics, spectroscopy, materials science) can enhance understanding of Nobin sulfanylidene’s mechanism in catalytic or photochemical applications?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to track reaction intermediates and derive rate laws .

- In Situ Spectroscopy : Employ time-resolved IR or Raman to monitor structural changes during catalysis .

- Materials Integration : Test composite materials (e.g., Nobin sulfanylidene-doped polymers) for stability under operational conditions (e.g., UV exposure, thermal cycling) .

Methodological Best Practices

- Data Contradiction Analysis : Cross-reference findings with primary sources, prioritizing peer-reviewed studies over preprint repositories. Use tools like SciFinder or Reaxys to validate claims .

- Experimental Design : Predefine success criteria (e.g., yield thresholds, spectral matches) and include negative controls (e.g., reactions without catalysts) to isolate variables .

- Literature Synthesis : Create annotated tables summarizing key properties (e.g., Table 1) to identify knowledge gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.